Daprodustat PHD Isoform Selectivity Profile Versus Roxadustat and Vadadustat
Daprodustat exhibits a distinct PHD isoform selectivity profile (PHD3 > PHD1 > PHD2) that differs from roxadustat (PHD2 > PHD3 > PHD1) and vadadustat (PHD2 > PHD1 > PHD3) [1]. The compound's IC50 for PHD2 (the primary hypoxia-sensing isoform) is 22.2 nM, representing intermediate potency among the class, while molidustat demonstrates substantially higher potency with a PHD2 IC50 of 7 nM [2].
| Evidence Dimension | PHD2 IC50 (enzyme inhibition potency) |
|---|---|
| Target Compound Data | IC50 22.2 nM (PHD2); PHD1 3.5 nM; PHD3 2.2–5.5 nM |
| Comparator Or Baseline | Roxadustat: PHD2 IC50 27 nM; Vadadustat: PHD2 IC50 29 nM; Molidustat: PHD2 IC50 7 nM |
| Quantified Difference | Daprodustat PHD2 IC50 is 18% lower than roxadustat (22.2 vs 27 nM) and 23% lower than vadadustat (22.2 vs 29 nM); molidustat is 3.2× more potent than daprodustat (7 vs 22.2 nM) |
| Conditions | FRET-based enzyme inhibition assays; comparative PHD isoform IC50 values from published literature |
Why This Matters
Isoform selectivity may influence downstream HIF-1α versus HIF-2α stabilization ratios, which have been hypothesized to affect erythropoiesis efficiency and off-target transcriptional programs.
- [1] Sanghani NS, Haase VH. Hypoxia-Inducible Factor Activators in Renal Anemia: Current Clinical Experience. Adv Chronic Kidney Dis. 2019;26(4):253-266. Table 1 (adapted). Available from: https://www.kireports.org/action/showFullTableHTML?isHtml=true&tableId=tbl1&pii=S2468-0249(21)01211-0 View Source
- [2] Becker K, Saad M, Schramm L. Comparative HIF-PHI pharmacology. Table 2. Affinity IC50 values. J Clin Med. 2021. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC8032930/table/T2/ View Source
